molecular formula C22H27N3O3 B2486931 1-(2,3-dimethylphenyl)-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine CAS No. 1903012-33-8

1-(2,3-dimethylphenyl)-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine

Cat. No.: B2486931
CAS No.: 1903012-33-8
M. Wt: 381.476
InChI Key: QVGCXUYEKOYXPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethylphenyl)-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

Research into similar compounds has explored their interactions with various receptors, highlighting their potential in understanding receptor binding and activity. For instance, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) have provided insights into its potent and selective antagonistic action on the CB1 cannabinoid receptor. This research offers a foundation for understanding the steric and electrostatic requirements for receptor binding, which could be relevant for compounds like (4-(2,3-Dimethylphenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone in targeting specific receptors (J. Shim et al., 2002).

Antipsychotic Potential Exploration

The synthesis and evaluation of novel compounds with specific structural features, such as conformationally restricted butyrophenones, have been explored for their potential as antipsychotic agents. These studies focus on their affinity for dopamine and serotonin receptors, which could provide a framework for evaluating the therapeutic potential of (4-(2,3-Dimethylphenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone in mental health applications (E. Raviña et al., 2000).

Catalytic Synthesis Methods

Research into the catalytic synthesis of heterocyclic derivatives offers insights into the efficient production of complex molecules, including tetrahydrofuran and dioxolane derivatives. These methodologies could be applied to the synthesis of (4-(2,3-Dimethylphenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone, potentially optimizing its production for research and therapeutic applications (A. Bacchi et al., 2005).

Antimicrobial Activity Studies

The exploration of new compounds for antimicrobial activity is crucial in the search for novel antibiotics. Studies on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, for example, have shown promising results against pathogenic bacterial and fungal strains. Similar research could be conducted on (4-(2,3-Dimethylphenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone to assess its potential as an antimicrobial agent (L. Mallesha et al., 2014).

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-16-4-3-5-20(17(16)2)24-9-11-25(12-10-24)22(26)18-6-8-23-21(14-18)28-19-7-13-27-15-19/h3-6,8,14,19H,7,9-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGCXUYEKOYXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=NC=C3)OC4CCOC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.